

Triundecanoin solubility in organic solvents

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Compound of Interest

Compound Name: *Triundecanoin*

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An In-depth Technical Guide to the Solubility of Tridecanoin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tridecanoin, a triglyceride of decanoic acid, in various organic solvents. Understanding the solubility of tridecanoin is critical for its application in pharmaceutical formulations, drug delivery systems, and various research contexts. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents relevant biological signaling pathways.

Quantitative Solubility Data

The solubility of tridecanoin, also known by its synonym tricaprin, has been reported in several organic solvents. The following tables summarize the available quantitative and qualitative data. It is important to note that solubility can be influenced by factors such as temperature, pressure, and the purity of both the solute and the solvent.

Table 1: Quantitative Solubility of Tridecanoin in Various Organic Solvents

Solvent	Chemical Formula	Temperature (°C)	Solubility
Chloroform	CHCl ₃	Not Specified	100 mg/mL
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	Not Specified	100 mg/mL
Pyridine	C ₅ H ₅ N	Not Specified	8 mg/mL[1]

Table 2: Qualitative Solubility Observations for Tridecanoin and Medium-Chain Triglycerides (MCTs)

Solvent	Class	Solubility Profile
Chloroform	Halogenated Hydrocarbon	Sparingly Soluble[2]
Dimethyl Sulfoxide (DMSO)	Sulfoxide	Slightly Soluble, Sonication may be required[2]
Ethanol	Alcohol	Miscible (as a general property of MCTs)[3]
Methylene Chloride	Halogenated Hydrocarbon	Miscible (as a general property of MCTs)[3]
Light Petroleum	Aliphatic Hydrocarbon	Miscible (as a general property of MCTs)
Fatty Oils	Lipid	Miscible (as a general property of MCTs)
Organic Solvents (General)	Various	Generally Soluble

Note on Conflicting Data: There are apparent discrepancies in the reported solubility of tridecanoin in chloroform and DMSO, with high quantitative values alongside qualitative descriptions suggesting limited solubility. This may be due to differences in experimental conditions or the qualitative nature of the descriptive terms. Researchers should consider these variations during formulation development.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of tridecanoin solubility in a given organic solvent, based on the principle of achieving thermodynamic equilibrium.

Objective: To determine the maximum concentration of tridecanoin that can be dissolved in a specific organic solvent at a controlled temperature.

Materials:

- Tridecanoin (high purity)
- Selected organic solvent(s) (analytical grade)
- Glass vials with screw caps
- Shaking incubator or water bath with orbital shaker
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.

Methodology:

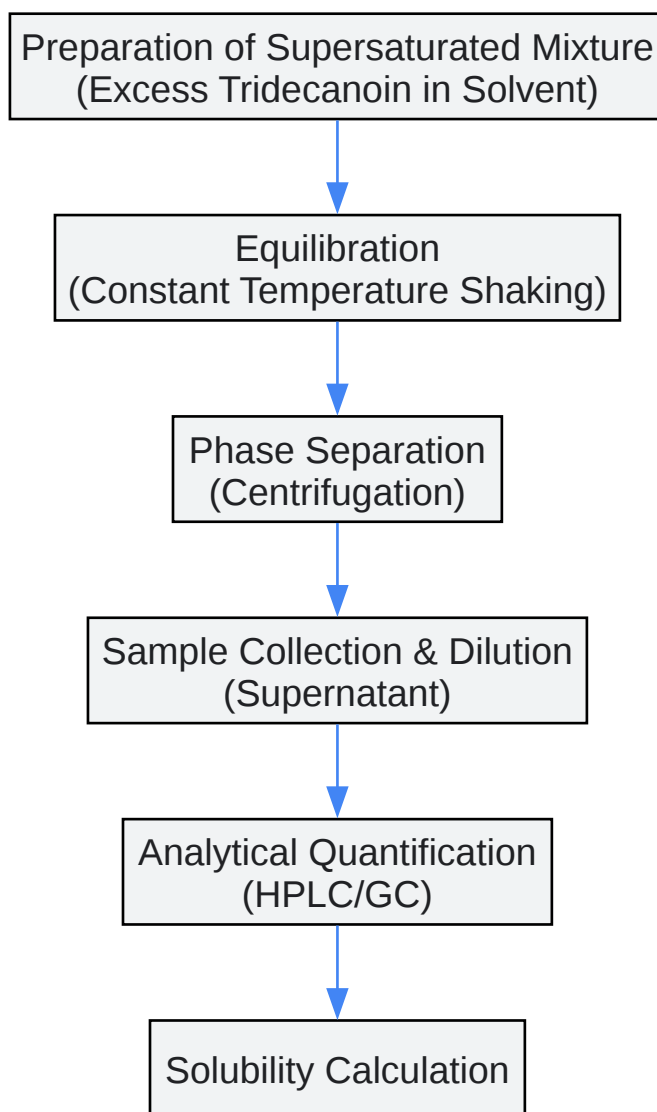
- Preparation of Supersaturated Samples:
 - Add an excess amount of tridecanoin to a known volume or weight of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
- Equilibration:
 - Tightly cap the vials to prevent solvent evaporation.

- Place the vials in a shaking incubator set at a controlled temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a sufficient period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to measure the concentration at different time points to confirm that equilibrium has been achieved (i.e., the concentration no longer increases).
- Separation of Undissolved Solute:
 - After equilibration, centrifuge the vials at high speed to pellet the undissolved tridecanoin.
- Sample Dilution and Analysis:
 - Carefully collect an aliquot of the clear supernatant.
 - Accurately dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantification:
 - Analyze the diluted sample using a validated HPLC-ELSD or GC method to determine the concentration of the dissolved tridecanoin.
- Calculation:
 - Calculate the equilibrium solubility of tridecanoin in the solvent, typically expressed in mg/mL or g/100g .

Visualization of Relevant Pathways and Workflows

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of tridecanoin can be visualized as follows:

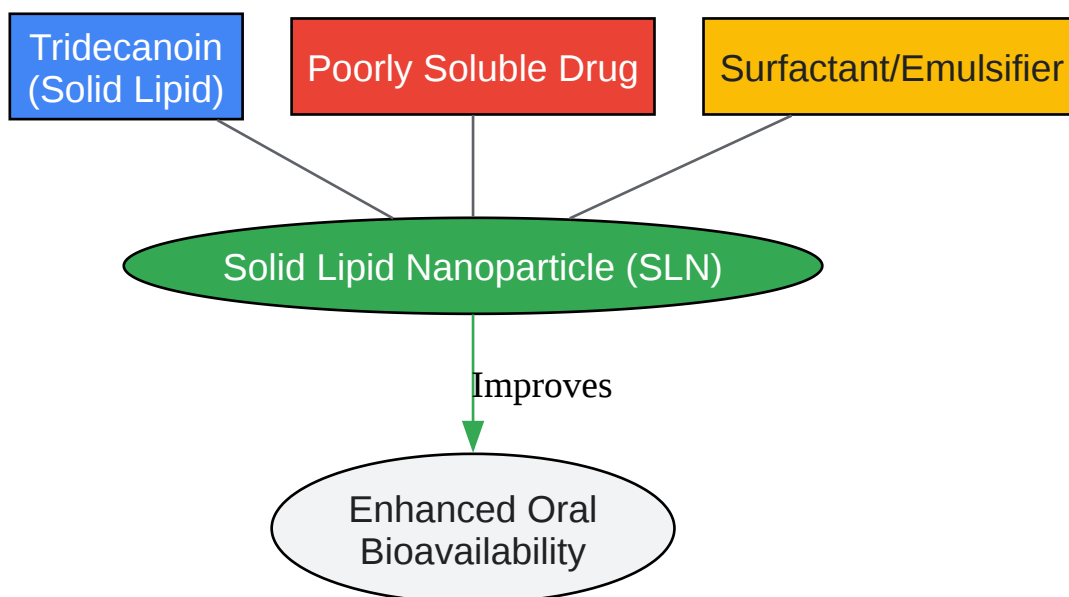
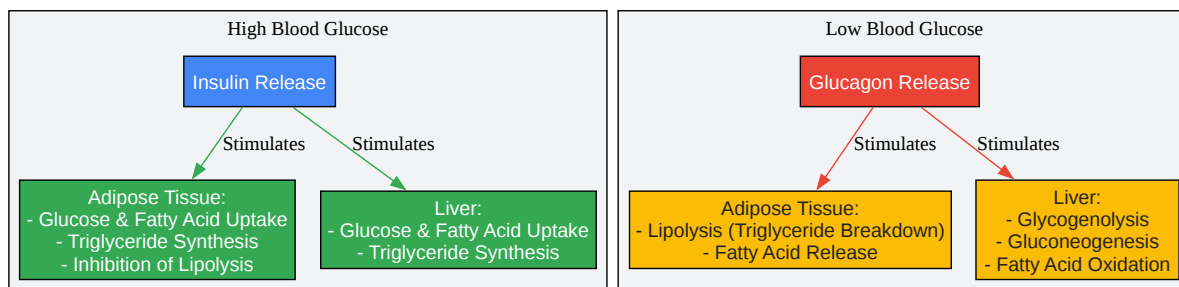


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Experimental workflow for determining tridecanoin solubility.

Signaling Pathways in Triglyceride Metabolism

Triglycerides, including tridecanoin, are central to energy metabolism and are regulated by complex signaling pathways. The insulin and glucagon pathways are key regulators of triglyceride synthesis and breakdown.



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